molecular formula C8H16Cl2N2 B13497397 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride

Cat. No.: B13497397
M. Wt: 211.13 g/mol
InChI Key: VPKWYXIAFNIQSP-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride is a chemical compound with potential applications in various fields of scientific research. It is characterized by the presence of an ethynyl group attached to a piperidine ring, which is further substituted with a methyl group and an amine group. The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Substitution with Methyl and Amine Groups: The methyl and amine groups can be introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethynyl, methyl, and amine groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles and electrophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced amine derivatives.

Scientific Research Applications

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The ethynyl group may participate in covalent bonding with target proteins, while the amine group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperidin-4-amine: A similar compound with a piperidine ring substituted with a methyl and amine group.

    N-Ethyl-1-methylpiperidin-4-amine: Another related compound with an ethyl group instead of an ethynyl group.

Uniqueness

4-Ethynyl-1-methylpiperidin-4-amine dihydrochloride is unique due to the presence of the ethynyl group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with other similar compounds.

Properties

Molecular Formula

C8H16Cl2N2

Molecular Weight

211.13 g/mol

IUPAC Name

4-ethynyl-1-methylpiperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H14N2.2ClH/c1-3-8(9)4-6-10(2)7-5-8;;/h1H,4-7,9H2,2H3;2*1H

InChI Key

VPKWYXIAFNIQSP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)(C#C)N.Cl.Cl

Origin of Product

United States

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